Trimethylborane

Catalog No.
S1892544
CAS No.
593-90-8
M.F
C3H9B
M. Wt
55.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylborane

CAS Number

593-90-8

Product Name

Trimethylborane

IUPAC Name

trimethylborane

Molecular Formula

C3H9B

Molecular Weight

55.92 g/mol

InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3

InChI Key

WXRGABKACDFXMG-UHFFFAOYSA-N

SMILES

B(C)(C)C

Canonical SMILES

B(C)(C)C

Description

The exact mass of the compound Trimethylborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylborane is a chemical compound with the formula B(CH₃)₃. It appears as a colorless gas or liquid and is characterized by its high reactivity and pyrophoric nature, meaning it can ignite spontaneously in air. This compound exhibits strong Lewis acid properties, making it valuable in various

  • Oxidation: This compound can undergo slow oxidation in the presence of oxygen, leading to the formation of dimethyltrioxadiboralane, a compound featuring a ring structure of two boron and three oxygen atoms.
  • Combustion: When exposed to air, trimethylborane ignites spontaneously, producing a green flame and generating soot as a combustion byproduct .
  • Adduct Formation: Trimethylborane readily forms adducts with Lewis bases such as ammonia, showcasing its ability to act as a Lewis acid.

Trimethylborane can be synthesized through several methods:

  • Reaction of Boron Trichloride with Dimethylzinc: This method was first reported by Alfred Stock and Friedrich Zeidler in 1921.
  • Reaction of Trimethylaluminium with Boron Tribromide: Conducted in dibutyl ether, this method yields trimethylborane with high efficiency (up to 98% yield).
  • Reaction of Tributyl Borate with Trimethylaluminium Chloride: Another effective synthetic route.
  • Reaction of Boron Trifluoride with Methyl Magnesium Iodide: This method also produces trimethylborane .

Trimethylborane has diverse applications across various fields:

  • Chemical Synthesis: It serves as a reagent in numerous organic synthesis reactions.
  • Neutron Detection: The compound is utilized as a neutron counting gas in proportional counters.
  • Calorimetric Research: High-purity trimethylborane is employed in calorimetric and spectrometric studies due to its defined properties.

Research on interaction studies involving trimethylborane primarily focuses on its reactivity with other compounds. For example, it reacts with oximes to produce methane and crystalline oximates under specific conditions . Such studies help elucidate the mechanisms of boron-containing compounds and their potential applications in organic chemistry.

Several compounds share structural similarities with trimethylborane:

Compound NameStructureReactivityUnique Features
TriethylboraneB(C₂H₅)₃Less reactive than trimethylboraneHigher boiling point; used in similar applications
DiboraneB₂H₆Highly reactiveContains two boron atoms; used in hydride chemistry
MethylboraneB(CH₃)₂Less reactiveContains only one methyl group; less versatile

Trimethylborane stands out due to its high reactivity, pyrophoric nature, and strong Lewis acid characteristics. Its ability to form stable adducts and its importance in neutron detection further emphasize its unique role in scientific research compared to similar compounds.

Layered vs. Pseudo-Polymeric Structures

Trimethylborane exhibits a unique structural type among the group 13 trimethyl derivatives in the solid state [1] [2] [3]. Unlike its heavier analogues, the crystal structure of trimethylborane consists of layers containing only very weakly interacting BMe₃ molecules [1] [2]. This layered arrangement represents a fundamental departure from the association patterns observed in other group 13 trimethyls.

The crystallographic data reveal that trimethylborane crystallizes in a monoclinic crystal system with space group C2/c [1]. The unit cell parameters at 95 K are: a = 6.3473(9) Å, b = 10.9284(16) Å, c = 14.224(2) Å, β = 91.099(3)°, with Z = 8 and a calculated density of 0.753 Mg m⁻³ [1]. The molecules pack in layers which stack along the c direction, with boron atoms lying between methyl groups in neighboring layers [1].

The intermolecular interactions in trimethylborane are exceptionally weak compared to other group 13 trimethyls. The shortest intermolecular B···H contact is 3.04 Å, which is well beyond the sum of the van der Waals radii of boron and hydrogen (2.83 Å) [1]. This finding is consistent with the high volatility of trimethylborane and its low melting point of 112 K [1] [4].

In contrast, the heavier group 13 trimethyls exhibit pseudo-polymeric structures characterized by secondary metal···methyl contacts. For example, the new monoclinic polymorph of gallium trimethyl forms a ladder-like pseudo-polymer via long gallium-to-methyl intermolecular interactions with Ga···C distances ranging from 3.096(3) to 3.226(4) Å [1] [2]. The two crystallographically independent molecules alternate along chains with shorter contacts of 3.096(3) Å linking the chains together into a ladder-like array [1].

Comparative Analysis with Group 13 Trimethyl Derivatives

The structural diversity across the group 13 trimethyl series reveals three distinct structural types [1] [2] [4]:

Dimeric Form (Aluminum): Trimethylaluminum exists as a methyl-bridged dimer with strong metal-metal bridges, where C-Al interaction distances are commensurate with terminal Al-C bonds [1].

Pseudo-Polymeric/Tetrameric Forms (Gallium, Indium, Thallium): These compounds exhibit methyl bridging with interaction distances substantially longer than primary metal-carbon bonds [1] [2]. The pseudo-tetrameric structures consist of four MMe₃ molecules connected via long M···methyl bridges, forming three-dimensional networks of two mutually exclusive interlaced networks [1].

CompoundM-C Bond Length (Å)Short M···C Contact (Å)Long M···C Contact (Å)Structure Type
BMe₃1.555(1)NoneNoneLayered
GaMe₃ (monoclinic)1.956-1.9703.0963.204-3.226Pseudo-polymeric
GaMe₃ (tetragonal)1.952-1.9623.1493.647Pseudo-tetrameric
InMe₃2.136-2.1793.0833.558Pseudo-tetrameric
TlMe₃2.196-2.2163.2433.364Pseudo-tetrameric

Layered Form (Boron): Unique to trimethylborane, this structure lacks significant intermolecular association and consists of weakly interacting molecular layers [1] [2].

The energetic differences between polymorphs have been explored through plane wave density functional theory calculations [1]. The energy differences between the BMe₃-like layered structure and the InMe₃-like pseudo-tetrameric structure are calculated to be -1.7, +3.6, and +10.4 kJ mol⁻¹ for BMe₃, GaMe₃, and InMe₃, respectively [1]. These calculations confirm that the experimentally observed structural types correspond to the thermodynamically favored polymorphs for each element [1].

Spectroscopic Analysis

Infrared and Raman Vibrational Signatures

The infrared absorption spectrum of gaseous trimethylborane has been comprehensively studied in the 2- to 40-micron spectral region [5]. The vibrational assignments have been made for both infrared bands and Raman lines, providing detailed insights into the molecular dynamics and bonding characteristics.

Key Vibrational Frequencies and Assignments:

AssignmentRaman (cm⁻¹)Infrared (cm⁻¹)SymmetryIntensity
B-C symmetric stretch675675a'Very strong (Raman)
B-C asymmetric stretch11451309e'Very strong (IR)
C₃B in-plane deformation320320a'Medium
C₃B out-of-plane bending394336a"Medium
CH₃ symmetric deformation14401459a'Medium
CH₃ symmetric stretch28752921a'Strong
CH₃ asymmetric stretch29752986e'Strong
Methyl rocking modes864-906855-968VariousMedium-Strong

The strongest infrared absorption lines occur at 1330 cm⁻¹, followed by lines at 3010 cm⁻¹ and 1185 cm⁻¹ [6] [7]. These characteristic frequencies serve as distinctive spectroscopic signatures for trimethylborane identification.

Skeletal Vibrations: The B-C stretching vibrations provide crucial information about the boron-carbon bonding. The symmetric B-C stretch at 675 cm⁻¹ appears as a sharp and very strong line in the Raman spectrum but is inactive in the infrared, consistent with the D₃ₕ molecular symmetry [5] [8]. The asymmetric B-C stretch at 1309 cm⁻¹ is the dominant feature in the infrared spectrum, appearing as a very strong absorption [5].

Combination and Overtone Bands: The spectrum exhibits numerous combination and overtone bands, including:

  • 855 + 336 = 1189 cm⁻¹
  • 983 + 320 = 1300 cm⁻¹
  • 2 × 855 = 1710 cm⁻¹ (overtone)
  • 1309 + 675 = 1984 cm⁻¹
  • 1309 + 1149 = 2458 cm⁻¹ [5] [8]

Proton Magnetic Resonance Dynamics

Nuclear magnetic resonance studies of trimethylborane and its complexes have revealed important insights into molecular dynamics and internal rotation barriers [9] [10]. Proton magnetic resonance investigations have been conducted on trimethylborane complexes, particularly the trimethylamine-trimethylborane adduct, providing information about reorientational motions at various temperatures [9].

Dynamic Behavior: Broad-line and pulsed proton magnetic resonance spectra obtained in the temperature range from liquid nitrogen temperature to 350 K reveal distinct molecular motions [9]. Reorientation of methyl groups attached to boron occurs at frequencies sufficient to narrow the NMR line at the lowest temperatures attained, whereas reorientation of methyl groups attached to nitrogen (in adduct complexes) occurs simultaneously with whole molecule reorientation at higher temperatures [9].

Activation Energies: The spin-lattice relaxation time measurements as a function of frequency exhibit two minima, which can be interpreted in terms of reorientational motions [9]. Activation energies have been calculated for the various reorientation processes, providing quantitative measures of the energy barriers to internal rotation.

Chemical Shift Considerations: The ¹¹B NMR chemical shifts of organoboron compounds, including trimethylborane, are strongly dependent on coordination environment [11] . Trialkylboranes, including trimethylborane, are found in a narrow low-field region of 83-93 ppm, with chemical shifts largely independent of the alkyl group structure [11]. The addition of Lewis bases to the empty p-orbital on boron results in significant upfield shifts compared to the tricoordinate borane [11].

Electronic Structure and Bonding Analysis

The electronic structure of trimethylborane is characterized by electron deficiency and significant hyperconjugative interactions [1] [13] [14]. The boron atom adopts a trigonal planar geometry with D₃ₕ symmetry in the gas phase, featuring an empty 2p orbital that imparts strong Lewis acid character [6] [7] [11].

Molecular Orbital Characteristics: The ionization energy of trimethylborane has been determined to be 9.93 ± 0.1 eV through threshold photoelectron spectroscopy [13]. Dissociative photoionization induces methyl radical loss with a barrier to dissociation in the cation measured at 0.65 ± 0.1 eV [13]. The molecule exhibits an unstructured photoelectron spectrum, indicating rapid internal conversion or predissociation in the ionic state [13].

Hyperconjugation Effects: Significant evidence for hyperconjugative interactions between the empty boron 2p orbital and the out-of-plane C-H bonds of the methyl groups has been observed [1] [15]. This is manifested in the distortion of methyl group geometry, where in-plane B-C-H angles average 116° while out-of-plane B-C-H angles average 109° [1]. This deviation from ideal tetrahedral geometry provides electronic stabilization through orbital overlap.

Lewis Acidity: Trimethylborane functions as a strong Lewis acid, with its Lewis acid properties analyzed using the ECW model yielding EA = 2.90 and CA = 3.60 [6] [7]. The compound readily forms adducts with Lewis bases such as ammonia, with the resulting complex having the formula (NH₃):B(CH₃)₃ [6] [7].

DFT Calculations: Density functional theory studies have provided detailed insights into the electronic structure and bonding [1] [16]. The calculations confirm that hyperconjugation stabilizes the planar BC₃ framework and contributes to the preference for the layered crystal structure over potential methyl-bridged alternatives [1]. The empty boron 2p orbital enables electron density transfer from adjacent C-H σ bonds, providing additional covalent stabilization [1].

Bonding Analysis: The B-C bonds in trimethylborane are covalent but electron-deficient, with bond lengths of 1.555(1) Å in the crystal structure [1]. The C-B-C bond angles are close to the ideal 120° expected for trigonal planar geometry, ranging from 119.86(7)° to 120.09(7)° [1]. The electron deficiency is compensated through hyperconjugative donation from the methyl C-H bonds into the vacant boron 2p orbital [1] [15].

Boiling Point

-20.2 °C

Melting Point

-161.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (53.12%): Extremely flammable gas [Danger Flammable gases];
H250 (34.38%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H280 (82.81%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Compressed Gas;Corrosive

Other CAS

593-90-8

Wikipedia

Trimethylborane

Dates

Last modified: 07-21-2023

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